

Introduction: The Significance of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate

Cat. No.: B038659

[Get Quote](#)

Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate, with the molecular formula $C_6H_7BrN_2O_2$, is a substituted imidazole derivative.^{[1][2]} The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in various biological interactions. The specific substitution pattern of this compound—featuring a bromo group at the 2-position, an N-methyl group, and a methyl ester at the 5-position—renders it a versatile intermediate for introducing further complexity through cross-coupling reactions and other synthetic transformations.^[3]

Given its role as a critical precursor, verifying the identity, purity, and structural integrity of **Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate** is paramount. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for its complete characterization. The causality behind experimental choices and the interpretation of the resulting data are emphasized to provide a framework for rigorous scientific validation.

Molecular Structure and Predicted Spectroscopic Fingerprints

A thorough analysis begins with an understanding of the molecule's constituent parts.

- Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms.

- N-Methyl Group: A methyl group attached to one of the ring nitrogens.
- Bromo Substituent: A bromine atom at the C2 position, which will significantly influence the electronic environment and isotopic signature.
- Methyl Ester Group: A $-\text{COOCH}_3$ group at the C5 position, introducing a carbonyl and a second distinct methyl group.

These features give rise to a unique spectroscopic signature that, when analyzed collectively, provides an unambiguous confirmation of the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For **Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate**, both ^1H and ^{13}C NMR are indispensable.

^1H NMR Spectroscopy: Proton Environment Analysis

Proton NMR provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Predicted ^1H NMR Spectrum: In a standard deuterated solvent like Chloroform-d (CDCl_3) or DMSO-d₆, the spectrum is expected to be relatively simple, showing three distinct singlets:

- Imidazole Ring Proton (H4): A single proton is attached to the imidazole ring at the C4 position. Due to the absence of adjacent protons, this signal will appear as a sharp singlet. Its chemical shift is anticipated in the aromatic region, typically between 7.5 and 8.5 ppm.
- N-Methyl Protons (-N-CH₃): The three protons of the methyl group attached to the nitrogen atom are chemically equivalent and will produce a singlet. This signal is expected to appear further downfield than a typical aliphatic methyl group due to the influence of the aromatic ring, likely in the range of 3.7 to 4.2 ppm.
- Ester Methyl Protons (-O-CH₃): The three protons of the ester's methyl group are also equivalent and will appear as a singlet. Their chemical shift is typically found between 3.8

and 4.0 ppm.

Data Presentation: Predicted ^1H NMR Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Imidazole H4	7.5 - 8.5	Singlet (s)	1H
N-Methyl (-N-CH ₃)	3.7 - 4.2	Singlet (s)	3H
Ester Methyl (-O-CH ₃)	3.8 - 4.0	Singlet (s)	3H

Experimental Protocol: Acquiring a ^1H NMR Spectrum

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
- Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- Acquisition: Acquire the spectrum using a standard pulse program. A typical acquisition involves 8 to 16 scans.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
- Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

^{13}C NMR Spectroscopy: Carbon Backbone Identification

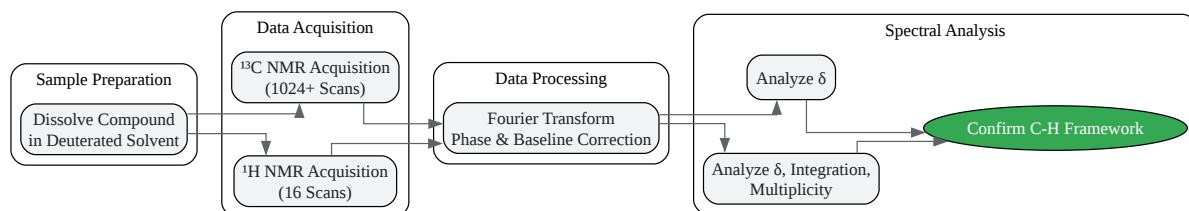
Carbon NMR reveals the number of unique carbon environments in the molecule.

Predicted ^{13}C NMR Spectrum: The spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.

- Carbonyl Carbon (-C=O): The ester carbonyl carbon is the most deshielded and will appear significantly downfield, typically between 160 and 170 ppm.

- Imidazole Ring Carbons (C2, C4, C5):
 - C2 (Bromo-substituted): The carbon atom directly attached to the bromine (C2) will be significantly influenced by the halogen's electronegativity and heavy atom effect. Its chemical shift is expected in the range of 120-130 ppm.
 - C4: This carbon is expected to appear in the aromatic region, around 135-145 ppm.
 - C5 (Ester-substituted): The carbon bearing the ester group will also be in the aromatic region, likely around 130-140 ppm.
- N-Methyl Carbon (-N-CH₃): This carbon will appear in the aliphatic region, typically between 30 and 40 ppm.
- Ester Methyl Carbon (-O-CH₃): This carbon is also found in the aliphatic region, generally between 50 and 55 ppm.

Data Presentation: Predicted ¹³C NMR Data


Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Carbonyl (-C=O)	160 - 170
Imidazole C4	135 - 145
Imidazole C5	130 - 140
Imidazole C2	120 - 130
Ester Methyl (-O-CH ₃)	50 - 55
N-Methyl (-N-CH ₃)	30 - 40

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

- Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
- Instrument Setup: Use a broadband probe tuned to the ¹³C frequency.

- Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure that all carbon signals appear as singlets. A larger number of scans (e.g., 1024 or more) is typically required.
- Processing & Referencing: Process the data similarly to the ^1H spectrum. Reference the spectrum using the solvent signal (e.g., the central peak of the CDCl_3 triplet at 77.16 ppm).

Visualization: NMR Experimental Workflow

[Click to download full resolution via product page](#)

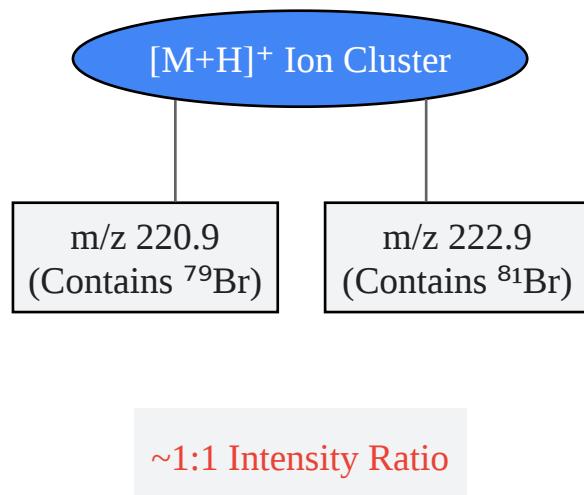
Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is crucial for determining the molecular weight of a compound and offers strong evidence for its elemental composition.

Predicted Mass Spectrum (Electrospray Ionization - ESI+): The most telling feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ^{79}Br and ^{81}Br , in an almost 1:1 ratio.^[4] This results in a characteristic pair of peaks (M and M+2) separated by two mass units for any fragment containing a bromine atom.

- Molecular Weight: 219.04 g/mol (for $C_6H_7^{79}BrN_2O_2$).[\[1\]](#)
- Protonated Molecular Ion $[M+H]^+$: The base peak in an ESI+ spectrum is often the protonated molecule. We expect to see two prominent peaks of nearly equal intensity at:
 - m/z 220.9 (for $C_6H_8^{79}BrN_2O_2^+$)
 - m/z 222.9 (for $C_6H_8^{81}BrN_2O_2^+$)
- Fragmentation: Potential fragmentation could involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).


Data Presentation: Predicted MS Data (ESI+)

Ion	Formula	Predicted m/z (⁷⁹ Br)	Predicted m/z (⁸¹ Br)	Relative Intensity
$[M+H]^+$	$[C_6H_8BrN_2O_2]^+$	220.9	222.9	~1:1
$[M+Na]^+$	$[C_6H_7BrN_2O_2Na]^+$	242.9	244.9	~1:1

Experimental Protocol: Acquiring a Mass Spectrum

- Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 μ L/min).
- Instrument Settings: Operate the mass spectrometer in positive ion mode. Set appropriate source parameters (e.g., capillary voltage, gas flow, temperature).
- Data Acquisition: Acquire data over a relevant mass range (e.g., m/z 50-500) to observe the molecular ion and potential fragments.

Visualization: Bromine Isotope Pattern

[Click to download full resolution via product page](#)

Caption: Characteristic M and M+2 isotope pattern for bromine.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

Predicted IR Spectrum: The spectrum will be characterized by several key absorption bands.

- C-H Stretching:
 - Aromatic C-H stretch from the imidazole ring, typically appearing just above 3000 cm^{-1} .
 - Aliphatic C-H stretches from the two methyl groups, appearing just below 3000 cm^{-1} (around $2850\text{-}2960\text{ cm}^{-1}$).
- C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of $1720\text{-}1740\text{ cm}^{-1}$. This is often one of the most prominent peaks in the spectrum.
- C=N and C=C Stretching: The aromatic imidazole ring will exhibit several stretching vibrations in the $1500\text{-}1650\text{ cm}^{-1}$ region.

- C-O Stretching: The ester C-O single bond will show a strong absorption between 1150 and 1300 cm^{-1} .
- C-Br Stretching: The vibration for the carbon-bromine bond is expected in the fingerprint region, typically between 500 and 600 cm^{-1} , though it may be weak and difficult to assign definitively.

Data Presentation: Predicted IR Absorption Bands

Functional Group	Vibration Type	Predicted Wavenumber (cm^{-1})	Intensity
Ester Carbonyl	C=O Stretch	1720 - 1740	Strong, Sharp
Imidazole Ring	C=N, C=C Stretch	1500 - 1650	Medium
Ester C-O	C-O Stretch	1150 - 1300	Strong
Aromatic C-H	C-H Stretch	> 3000	Medium-Weak
Aliphatic C-H	C-H Stretch	< 3000	Medium
Carbon-Bromine	C-Br Stretch	500 - 600	Weak

Experimental Protocol: Acquiring an IR Spectrum (ATR)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Collection: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Processing: The resulting spectrum is automatically ratioed against the background spectrum and presented in terms of transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π -system of the molecule.

Predicted UV-Vis Spectrum: Substituted imidazoles exhibit characteristic electronic transitions ($\pi \rightarrow \pi^*$) in the UV region.[5][6]

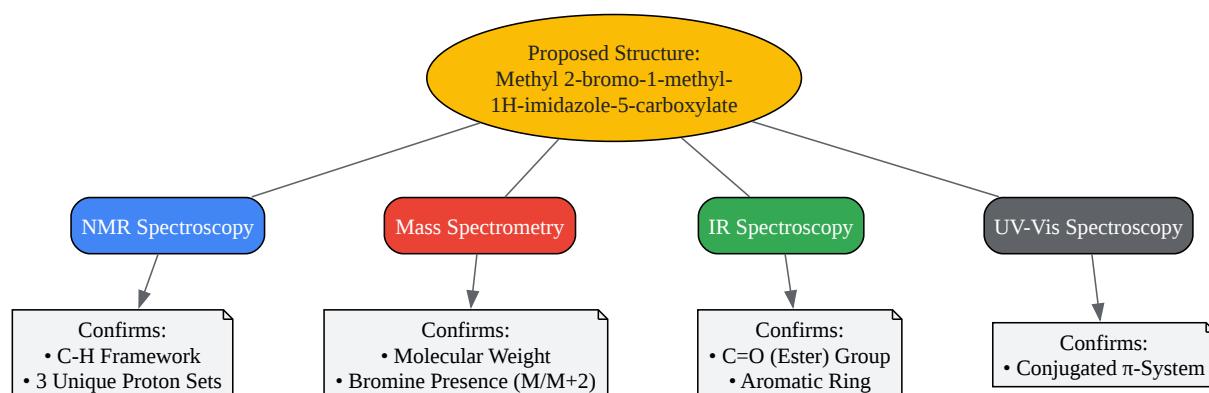
- **Absorption Maxima (λ_{max}):** For **Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate**, absorption maxima are expected in the range of 250-300 nm.[5][7] The exact position will depend on the solvent used, though imidazole derivatives often show only slight solvatochromic shifts.[5]

Data Presentation: Predicted UV-Vis Data

Transition Type	Predicted λ_{max} (nm)	Solvent
$\pi \rightarrow \pi^*$	250 - 300	Ethanol or Methanol

Experimental Protocol: Acquiring a UV-Vis Spectrum

- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5.
- **Baseline Correction:** Record a baseline spectrum using a cuvette filled with the pure solvent.
- **Sample Measurement:** Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a range of approximately 200-400 nm.


Conclusion: A Unified Model for Structural Verification

The definitive identification of **Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate** is achieved not by a single technique, but by the synergistic integration of data from multiple spectroscopic methods.

- NMR establishes the precise carbon-hydrogen framework and confirms the presence and location of the three distinct methyl and imidazole proton environments.
- MS confirms the molecular weight and, critically, provides indisputable evidence of the bromine atom through its unique $M/M+2$ isotopic pattern.
- IR verifies the presence of key functional groups, most notably the ester carbonyl.
- UV-Vis confirms the presence of the conjugated imidazole chromophore.

Together, these techniques provide a self-validating system, ensuring the identity and purity of this valuable synthetic intermediate with the highest degree of scientific confidence.

Visualization: Integrated Spectroscopic Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate | C6H7BrN2O2 | CID 26343677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH₃)₂CHCH₂Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Introduction: The Significance of Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038659#spectroscopic-analysis-of-methyl-2-bromo-1-methyl-1h-imidazole-5-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com